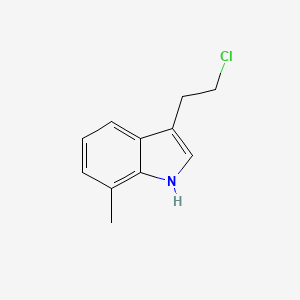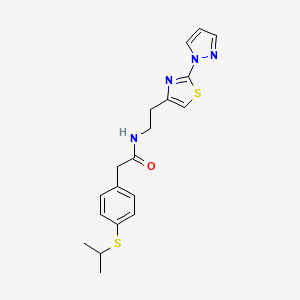
5-Chloro-3-(chloromethyl)isoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-3-(chloromethyl)isoxazole is a chemical compound with the molecular formula C4H3Cl2NO . It is a type of isoxazole, which is a five-membered heterocyclic compound . Isoxazoles are commonly found in many commercially available drugs and are known for their significant pharmacophore properties .
Synthesis Analysis
The synthesis of this compound can be achieved through a one-pot procedure. This involves the cycloaddition of nitrile oxides generated in situ from aldoximes to 2,3-dichloro-1-propene in the oxidizing system Oxone®–NaCl–Na2CO3 in an aqueous medium . This method is effective for oximes of both aromatic and aliphatic aldehydes .Molecular Structure Analysis
The molecular structure of this compound consists of a five-membered isoxazole ring with a chloromethyl group attached to it . The isoxazole ring is a common structural feature in many medications .Chemical Reactions Analysis
The chemical reactions involving this compound are primarily based on the reaction of hydroxylamine with α,β-unsaturated γ-chloro ketones containing a chlorine atom . Another approach involves the cycloaddition of nitrile oxides to propargyl halides or propargyl alcohol .Scientific Research Applications
Synthesis of Functional Derivatives
The utility of 5-Chloro-3-(chloromethyl)isoxazole in the synthesis of functional derivatives is notable. It has been employed as a precursor in the synthesis of various substituted isoxazoles. For example, treating 3-chloromethyl-5-phenyl(p-tolyl)isoxazoles with phenols under Williamson reaction conditions yielded 3-aryloxymethyl-5-phenyl(p-tolyl)isoxazoles. This transformation highlights its versatility in generating compounds with potential biological activities (Potkin et al., 2015).
Building Blocks for Fluoroalkyl-Substituted Isoxazoles
This compound serves as a critical intermediate in the synthesis of fluoroalkyl-substituted isoxazoles, which are valuable in medicinal chemistry. A comprehensive study detailed the creation of 5-fluoroalkyl-substituted isoxazoles starting from functionalized halogenoximes. This approach demonstrates the compound's significance in synthesizing fluorinated analogues of bioactive molecules (Chalyk et al., 2019).
Sulfonyl Chloride Derivatives for Bioactive Compound Construction
Investigations into the synthesis of 5-isoxazolylsulfonyl chlorides from 5-(chloromethyl)isoxazoles have opened pathways to constructing bioactive compounds. This research underscores the compound's role in generating intermediates for developing prospective therapeutic agents (Lebed' et al., 2017).
Chemoselective Nucleophilic Chemistry
The chemoselective nucleophilic reactions involving 3-(chloromethyl)isoxazole-4,5-dicarboxylate have led to the synthesis of compounds with potential insecticidal activity. This application showcases the adaptability of this compound in generating functionally diverse molecules with specified biological activities (Yu et al., 2009).
Antitumor Drug Synergies
The compound's derivatives have been studied for their synergistic effects with antitumor drugs, indicating its potential in enhancing chemotherapy outcomes for brain tumors. This research highlights the compound's application in developing novel therapeutic strategies (Kletskov et al., 2018).
Safety and Hazards
When handling 5-Chloro-3-(chloromethyl)isoxazole, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended . In case of accidental ingestion or contact, immediate medical attention is required .
Future Directions
Mechanism of Action
Target of Action
It’s known that the isoxazole ring, a constituent of the structures of many medications, is a well-known carrier of pharmacophore properties . This suggests that the compound could interact with various biological targets.
Mode of Action
One of the convenient ways of introducing an isoxazole fragment into organic molecules is the reaction of halomethylisoxazoles with o-, n-, s-nucleophiles, including peptides . This suggests that the compound could interact with its targets through nucleophilic substitution reactions.
Properties
IUPAC Name |
5-chloro-3-(chloromethyl)-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3Cl2NO/c5-2-3-1-4(6)8-7-3/h1H,2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMSQQPMBZNWQQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(ON=C1CCl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.98 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2377033-91-3 |
Source


|
| Record name | 5-chloro-3-(chloromethyl)-1,2-oxazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-(4-methylpiperidine-1-carbonyl)-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2799508.png)
![2-[5-(4-fluoro-3-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-methyl-N~1~-(3-methylphenyl)acetamide](/img/structure/B2799509.png)
![1-methyl-5-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine](/img/structure/B2799513.png)
![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,4-dichlorobenzamide](/img/structure/B2799515.png)
![5-[(5-Nitro-2-piperidinophenyl)methylene]-2-thioxo-1,3-thiazolan-4-one](/img/structure/B2799516.png)

![1-(3,4-dimethylphenyl)-3-(4-methoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2799518.png)
![Methyl 4-[[2-[2-(cyclohexen-1-yl)ethylamino]-2-oxoacetyl]amino]benzoate](/img/structure/B2799521.png)

![2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dichlorophenyl)acetamide](/img/structure/B2799526.png)


![[2-Oxo-2-(4-phenylbutan-2-ylamino)ethyl] 4-formylbenzoate](/img/structure/B2799529.png)

